Calcium tartrate

Descripción

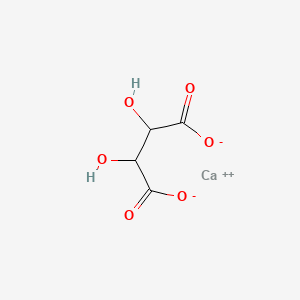

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

calcium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPPESBEIQALOS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911837 | |

| Record name | Calcium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine crystalline powder with a white or off-white colour | |

| Record name | CALCIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Slightly soluble in water. Solubility approximately 0,01 g/100 ml water (20 °C). Sparingly soluble in ethanol. Slightly soluble in diethyl ether. Soluble in acids | |

| Record name | CALCIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

110720-66-6, 3164-34-9 | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, calcium salt (1:1), (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparative Methodologies in Research

Controlled Crystallization Techniques

Controlled crystallization is crucial for obtaining calcium tartrate with desired physical properties. Researchers employ several techniques to manage the nucleation and growth of its crystals.

Gel Growth Methods

The gel growth technique is a widely used method for synthesizing single crystals of sparingly soluble substances like calcium tartrate. scholarsresearchlibrary.comlbp.world This method allows for the slow and controlled diffusion of reactants, which is conducive to the growth of well-defined crystals. scholarsresearchlibrary.com

In a typical setup, a silica (B1680970) gel is prepared by mixing sodium metasilicate (B1246114) solution with tartaric acid. scholarsresearchlibrary.comscholarsresearchlibrary.com This gel acts as the growth medium. scholarsresearchlibrary.comlbp.world After the gel sets, a solution of a calcium salt, such as calcium chloride, is carefully poured on top. scholarsresearchlibrary.comscholarsresearchlibrary.com The calcium ions then diffuse into the gel, reacting with the tartrate ions to form calcium tartrate crystals. scholarsresearchlibrary.comderpharmachemica.com The process is typically carried out in glass test tubes at ambient temperature. scholarsresearchlibrary.comderpharmachemica.com

Researchers have found that the characteristics of the resulting crystals can be manipulated by altering various parameters, including the density of the gel, the aging time of the gel, the pH of the gel, and the concentration of the reactants. scholarsresearchlibrary.comderpharmachemica.com By optimizing these conditions, crystals with different morphologies and sizes can be obtained. derpharmachemica.com For instance, well-developed single crystals have been achieved at a specific concentration of the feed solution within a defined pH range of the gel. derpharmachemica.com Studies have successfully grown calcium tartrate tetrahydrate single crystals with an orthorhombic structure using this method. derpharmachemica.comneliti.com

Solution-Based Precipitation Techniques

Solution-based precipitation is another fundamental approach to synthesizing calcium tartrate. This technique often involves the direct mixing of aqueous solutions containing calcium and tartrate ions, leading to the precipitation of calcium tartrate.

A common industrial example is its formation as a byproduct in the wine industry from wine fermentation dregs. atamanchemicals.com In a laboratory setting, this can be replicated by reacting a soluble calcium salt, like calcium chloride, with tartaric acid. derpharmachemica.com The resulting precipitate is then filtered, washed, and dried. worldscientific.com

Seeding is a key strategy within this technique to control crystallization. By introducing small, micronized calcium tartrate crystals into a supersaturated solution, the nucleation phase is bypassed, and crystal growth is accelerated and becomes more predictable. bri.co.nzsauvignonblanc.comoenotechnic.com This method is particularly relevant in winemaking to induce tartaric stabilization and prevent delayed precipitation in the bottle. bri.co.nzsauvignonblanc.com The process can be influenced by factors such as temperature and the presence of other compounds. atamanchemicals.com For example, lower temperatures can slow the rate of precipitation. atamanchemicals.com

Nanoparticle Synthesis Approaches

The synthesis of calcium tartrate nanoparticles has garnered interest due to the unique properties exhibited by materials at the nanoscale. A prevalent method for producing these nanoparticles is the wet chemical method, often employing a surfactant-mediated approach. researchgate.networldscientific.com

In this technique, aqueous solutions of tartaric acid and calcium chloride are mixed in the presence of a surfactant, such as Triton X-100. worldscientific.comresearchgate.net The surfactant helps to control the particle size and prevent agglomeration. The resulting nanoparticles are then collected by filtration, washed with de-ionized water, and dried. worldscientific.com Characterization using techniques like powder X-ray diffraction (XRD) has confirmed the nanostructured nature of the synthesized particles, with average crystallite sizes reported to be in the range of 22.8–23.9 nm. researchgate.networldscientific.com Transmission electron microscopy (TEM) is also used to confirm the particle size and morphology. researchgate.networldscientific.com

Another approach is the Pechini sol-gel method, which has been used to synthesize ferric calcium tartrate networks as a precursor for other nanoparticles. mdpi.com This involves reacting metal nitrates with tartaric acid and propylene (B89431) glycol to form a polyesterified gel, which is then calcined. mdpi.com

Influence of Reaction Parameters on Synthesis Outcomes

The outcome of calcium tartrate synthesis is highly dependent on the specific reaction conditions. Parameters such as pH and reactant concentrations play a pivotal role in determining the yield, morphology, and stability of the final product.

pH Dynamics and Optimization

The pH of the reaction medium is a critical factor in the synthesis of calcium tartrate, primarily because it governs the dissociation equilibrium of tartaric acid. sauvignonblanc.comenartis.com Tartaric acid (H₂T) can exist in three forms depending on the pH: the undissociated acid, the bitartrate (B1229483) ion (HT⁻), and the tartrate ion (T²⁻). nih.gov

At a higher pH, the concentration of the tartrate ion (T²⁻) increases significantly. sauvignonblanc.comenartis.com This increased availability of tartrate ions makes the precipitation of calcium tartrate more likely. sauvignonblanc.comenartis.com Even a small increase in pH, such as 0.1 units, can have a dramatic effect on the speed and intensity of calcium tartrate precipitation. sauvignonblanc.com In winemaking, processes that raise the pH, like malolactic fermentation, can increase the risk of calcium tartrate instability. sauvignonblanc.comnih.gov

Research on gel growth methods has systematically studied the effect of pH. By adjusting the pH of the silica gel, researchers can control the nucleation and growth of crystals. scholarsresearchlibrary.comderpharmachemica.com Studies have identified optimal pH ranges for obtaining well-developed single crystals. derpharmachemica.com For instance, one study found that the optimum condition for synthesizing calcium tartrate tetrahydrate single crystals from snail shell waste was at a pH of 3.50. neliti.com Another study reported that small crystals were produced by nucleation at lower pH values, while crystals of increased dimensions were formed at a pH of 7 and 8. tandfonline.com

Conversely, in some contexts, a lower pH is desirable to prevent precipitation. In wine, a pH below 3.5 is less likely to result in calcium tartrate sediment compared to a pH of 3.7 or higher, even with the same calcium concentration. nih.gov

Reactant Concentration Effects

The concentration of the initial reactants, namely the calcium and tartrate ions, is a direct driver of calcium tartrate precipitation. bri.co.nzsauvignonblanc.com When the concentration of these ions in a solution exceeds the solubility product, the solution becomes supersaturated, leading to the formation of calcium tartrate crystals. nih.gov

In gel growth synthesis, the concentration of the supernatant solution (e.g., calcium chloride) is a key parameter that is varied to optimize crystal growth. scholarsresearchlibrary.comscholarsresearchlibrary.comderpharmachemica.com Researchers have performed systematic experiments by varying the molarity of the calcium chloride solution to determine the optimal conditions for crystal formation. scholarsresearchlibrary.com One study found that the best yield of calcium tartrate tetrahydrate single crystals was achieved with a calcium chloride concentration of 0.45 M, when other parameters were held constant. neliti.com

In the context of wine stability, the concentrations of both calcium and tartaric acid are crucial predictive factors for instability. sauvignonblanc.comenartis.com Wines with higher levels of calcium are at a greater risk of precipitation. bri.co.nznih.gov Thresholds are often cited, for example, 80 mg/L for white wines and 60 mg/L for red wines, above which the wine is considered unstable, though these values are also pH-dependent. nih.gov The addition of tartaric acid can have a complex effect; while it increases the total tartrate concentration, it can also lower the pH, which in turn reduces the proportion of the reactive tartrate anion (T²⁻), potentially leading to a stabilizing effect. e3s-conferences.org

Temperature Control in Synthesis

Temperature is a critical parameter in the synthesis of calcium tartrate, although its effect can be complex and sometimes counterintuitive. While lower temperatures generally decrease the solubility of calcium tartrate, they can also slow down the rate of precipitation. atamanchemicals.com This means that while cold stabilization is a common technique for removing excess potassium bitartrate in wine, it is less effective for preventing calcium tartrate instability. sauvignonblanc.comawri.com.au In fact, wines that are susceptible to calcium tartrate precipitation may not be stabilized even after prolonged periods at low temperatures. sauvignonblanc.comawri.com.au

Research has shown that the thermal decomposition of calcium tartrate in an inert atmosphere occurs in multiple stages, with final decomposition to calcium oxide occurring at temperatures as high as 650°C to 807°C. researchgate.net The synthesis temperature can also be used to control the size of nanoparticles produced from the decomposition of calcium tartrate. researchgate.net In one patented process for producing calcium tartrate, the reaction of calcium maleate (B1232345) with hydrogen peroxide is conducted at a temperature of about 50 to 90°C. google.com

In oenological applications, the addition of calcium tartrate seed crystals to wine is typically done at a temperature range of -3 to +4°C to trigger the precipitation of both potassium bitartrate and calcium tartrate. atamanchemicals.com

Role of Additives and Impurities in Crystal Growth

The growth of calcium tartrate crystals is significantly influenced by the presence of additives and impurities. These substances can either inhibit or promote crystallization, and can also alter the morphology of the resulting crystals.

In the context of winemaking, natural components such as malic acid, citric acid, potassium, and magnesium can act as inhibitors of calcium tartrate nucleation and crystal growth. sauvignonblanc.com Malic acid, in particular, is a potent inhibitor. sauvignonblanc.comawri.com.au This is why wines that undergo malolactic fermentation, where malic acid is converted to the less inhibitory lactic acid, are more prone to calcium tartrate precipitation. awri.com.au Other natural wine components, like the polyuronic acids from grape pectins, also effectively inhibit crystal growth. awri.com.au On the other hand, the addition of micronized L(+) calcium tartrate can act as a crystallizer, providing numerous nucleation sites and accelerating precipitation. enartis.com

In laboratory synthesis, various additives have been studied for their effect on calcium tartrate crystallization. One study investigated the impact of amino acids like serine, alanine, methionine, and proline on the crystallization of calcium tartrate tetrahydrate, finding that they significantly altered the particle size and morphology. yok.gov.tr Another study on the growth of iron-tartrate crystals found that adding ammonium (B1175870) chloride as an additive helped in controlling nucleation and obtaining better quality crystals. ijcrt.org The presence of impurities can also affect crystal growth; for instance, oxalic acid impurities in tartaric acid can lead to the precipitation of calcium oxalate (B1200264). sauvignonblanc.com

The table below summarizes the effect of various additives on calcium tartrate crystallization.

| Additive/Impurity | Effect on Calcium Tartrate Crystallization | Reference |

| Malic Acid | Highly inhibitory to crystallization. | sauvignonblanc.comawri.com.au |

| Citric Acid | Inhibits nucleation and crystal growth. | sauvignonblanc.com |

| Potassium | Inhibits nucleation and crystal growth. | sauvignonblanc.com |

| Magnesium | Inhibits nucleation and crystal growth. | sauvignonblanc.com |

| Polyuronic Acids (Grape Pectins) | Efficient inhibitors of crystal growth. | awri.com.au |

| L(+) Calcium Tartrate (micronized) | Acts as a crystallizer, accelerating precipitation. | enartis.com |

| Serine, Alanine, Methionine, Proline | Significantly change particle size and morphology. | yok.gov.tr |

| Ammonium Chloride | Can control nucleation and improve crystal quality in related tartrate systems. | ijcrt.org |

| Oxalic Acid | Can lead to the precipitation of calcium oxalate if present as an impurity. | sauvignonblanc.com |

Mechanistic Aspects of Formation

Understanding the mechanisms behind the formation of calcium tartrate is essential for predicting and controlling its precipitation. This involves studying both the initial formation of crystal nuclei and their subsequent growth.

Nucleation Pathways and Kinetics

The formation of calcium tartrate crystals is often a slow process, with the initial nucleation phase being the limiting factor. sauvignonblanc.comenartis.com This nucleation requires a significant amount of energy to form the initial crystal germ. enartis.com The kinetics of nucleation are influenced by several factors, including the degree of supersaturation of calcium and tartrate ions in the solution.

Studies have shown that at higher supersaturation levels, the crystal growth mechanism is controlled by surface nucleation. researchgate.net The pH of the solution plays a crucial role in the nucleation process by affecting the concentration of tartrate ions. sauvignonblanc.comenartis.com A higher pH leads to a greater percentage of dissociated tartaric acid, thus increasing the availability of tartrate ions to form nuclei with calcium. sauvignonblanc.comenartis.com

Inhibitory compounds present in the solution can slow down or even prevent nucleation by binding with free calcium or tartrate ions, thereby reducing the supersaturation level. sauvignonblanc.com These inhibitors can also attach to soluble calcium tartrate aggregates, blocking the formation of a critical nucleus. sauvignonblanc.comawri.com.au

Crystal Growth Mechanisms and Rates

Once a stable nucleus has formed, it can grow into a larger crystal. The rate of crystal growth is influenced by factors such as temperature, the concentration of reactants, and the presence of inhibitors.

While low temperatures can slow the rate of precipitation, they ultimately lead to greater calcium tartrate stability. atamanchemicals.com In gel-based crystal growth experiments, it has been observed that the concentration of reactants has a considerable effect on the growth rate. derpharmachemica.comscholarsresearchlibrary.com Near the gel interface where reactant concentration is high, a faster growth rate is observed, often leading to dendritic growth. derpharmachemica.com Deeper within the gel, where reactant concentration is lower, the growth is more controlled, resulting in better-quality crystals. derpharmachemica.com

The growth mechanism can be surface-controlled, where the rate is determined by the integration of ions onto the crystal surface. As mentioned earlier, at high supersaturation, surface nucleation is the dominant mechanism. researchgate.net The presence of inhibitors can significantly slow down the crystal growth rate to the extent that crystals may not reach a detectable size within the lifetime of the product, such as in wine. awri.com.au The stoichiometry of the precipitation reaction between tartaric acid and calcium has been shown to be 1:1 throughout all phases of crystallization. atamanchemicals.com

Advanced Structural Elucidation and Morphological Characterization

Spectroscopic Characterization Techniques

Raman Spectroscopy

Raman spectroscopy serves as a valuable tool for probing the vibrational modes of calcium tartrate, offering insights into its molecular structure, the tartrate ion's conformation, and the influence of hydration. The Raman spectrum of calcium tartrate tetrahydrate (CaC₄H₄O₆·4H₂O) has been recorded, and a group theoretical analysis indicates that it could exhibit as many as 321 different Raman-active optical modes. ajevonline.org The spectrum is characterized by numerous sharp and strong bands, which are assigned to the internal vibrations of the tartrate ions. researchgate.net

In a study of calcium tartrate hexahydrate (CaC₄H₄O₆·6H₂O), strong Raman bands were observed at 2978, 2884, 881, 807, and 167 cm⁻¹, attributed to the internal vibrations of the tartrate ions. researchgate.net The vibrational spectra of different tartrate salts, such as calcium tartrate and potassium bitartrate (B1229483), are notably distinct, primarily due to the absence of water of crystallization in the latter. ajevonline.org This technique is sensitive enough to differentiate between various hydrated forms of the compound. For instance, the Raman spectrum of the hexahydrate form can be compared with that of the tetrahydrate form, revealing differences that aid in structural characterization. researchgate.net Raman spectroscopy has also been employed to characterize calcium tartrate tetrahydrate crystals doped with various metal ions, including barium, strontium, and cobalt, to understand the structural changes upon doping. capes.gov.br

The table below presents a selection of observed Raman frequencies for calcium tartrate hexahydrate and their corresponding assignments.

| Raman Frequency (cm⁻¹) | Assignment | Intensity |

| 3542 | ν(OH) of H₂O | very weak |

| 2978 | ν(CH) | very strong |

| 1450 | δ(CH) | medium |

| 1398 | νs(COO⁻) | medium |

| 1098 | ν(CO) + ν(CC) | medium |

| 881 | ρ(CH) | strong |

| 560 | δ(CCO) + δ(CC) | weak |

| 292 | Lattice modes | medium |

| 167 | Lattice modes | strong |

| Data sourced from a spectroscopic study of calcium tartrate hexahydrate. researchgate.net |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Calcium-43 NMR)

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy, particularly focusing on the ⁴³Ca nucleus, offers a direct probe into the local environment of calcium ions within the crystal lattice. However, ⁴³Ca SSNMR is experimentally challenging due to the nucleus's very low natural abundance (0.135%), low magnetogyric ratio, and a nuclear electric quadrupole moment. rsc.orgnih.gov Despite these difficulties, studies have successfully utilized ⁴³Ca SSNMR to analyze calcium tartrate.

Research has demonstrated that the interplay between the ⁴³Ca electric field gradient (EFG) and chemical shift tensors is a sensitive probe for characterizing the degree of hydration in calcium compounds. rsc.orgnih.govresearchgate.net This "tensor interplay" was shown to be diagnostic in distinguishing between different hydrated forms, such as calcium tartrate tetrahydrate. rsc.orgnih.gov The combination of experimental ⁴³Ca SSNMR with Gauge-Including Projector Augmented-Wave (GIPAW) Density Functional Theory (DFT) computations allows for the correlation of NMR observables with specific structural parameters, such as Ca-O bond distances and unit cell dimensions. rsc.orgnih.govresearchgate.net

In addition to ⁴³Ca NMR, ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) SSNMR is also used. The ¹³C CP/MAS spectrum of (±)-Ca(C₄H₄O₆)·4H₂O shows distinct chemical shifts that are different from those of pure DL-tartaric acid, confirming the salt's formation and providing information about the carbon environments within the tartrate anion. researchgate.net The development of specialized techniques, such as those using magic-angle spinning coil (MACS) detectors, aims to lower the cost and increase the sensitivity of ⁴³Ca SSNMR, making it more accessible for characterizing small quantities of materials like calcium tartrate. rsc.org

Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology and microstructure of calcium tartrate crystals. These studies reveal significant variations in crystal habit depending on the preparation method and the presence of additives.

Gel-grown calcium tartrate crystals have been observed to have plate-like structures that are stuck together. scholarsresearchlibrary.com These SEM analyses also show the presence of thick and thin layers and small voids created at the grain boundaries, which provides valuable information about the crystal's internal structure and growth process. scholarsresearchlibrary.com In wine, calcium tartrate crystals are described as being morphologically uniform, colorless, and transparent, with smooth faces and clear edges. fptt.ru In another context, well-formed, transparent, light-yellow dipyramidal crystals of calcium tartrate hexahydrate with a perfect basal cleavage have been identified using SEM. researchgate.net

The morphology of calcium tartrate is significantly influenced by the presence of impurities or additives. For instance, the addition of amino acids during crystallization can substantially alter the crystal morphology. yok.gov.tr Similarly, SEM analysis of barium calcium tartrate, a mixed salt, revealed a regular arrangement of a honeycomb-like structure with sharp edges. journalajst.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is employed to examine the internal structure, morphology, and size of calcium tartrate at the nanoscale. This technique is particularly crucial for characterizing nanoparticles. Studies on calcium tartrate dihydrate nanoparticles synthesized via a wet chemical, surfactant-mediated approach have used TEM to confirm their nanostructured nature. worldscientific.comresearchgate.net

The TEM analysis revealed that the nanoparticles had a nearly spherical morphology. worldscientific.com The particle size was found to vary within the nanometer range, with one study reporting sizes from 12.69 nm to 27.26 nm. worldscientific.com TEM has also been used to characterize the products resulting from the thermal decomposition of Co-doped calcium tartrate, which include surface-oxidized cobalt metal nanoparticles supported on a calcium oxide matrix. researchgate.netacs.org

Particle Size Distribution Analysis

The particle size of calcium tartrate is a critical parameter that varies widely depending on its source and method of preparation. Analysis of particle size distribution provides insight into the crystallization conditions and potential applications of the material.

For calcium tartrate nanoparticles, the average crystallite size has been calculated using the Scherrer formula from powder X-ray diffraction (XRD) data, yielding sizes in the range of 22.8–23.9 nm. worldscientific.comresearchgate.net These calculated sizes are consistent with direct observations from TEM. worldscientific.com In contrast, calcium tartrate crystals found as sediment in wine have a much larger size, ranging from 1 to 150 micrometers (μm). fptt.ru In pharmaceutical applications, such as in the formation of calcium pectinate beads, the mean particle size for beads containing calcium tartrate was reported to be 2.073 ± 0.057 mm. amazonaws.com The presence of additives, such as amino acids, has been shown to significantly change the particle size of calcium tartrate tetrahydrate crystals. yok.gov.tr

The following table summarizes the particle size of calcium tartrate from different studies.

| Calcium Tartrate Form | Method/Context | Reported Particle Size |

| Dihydrate Nanoparticles | Crystallite size from XRD | 22.8 nm - 23.9 nm |

| Dihydrate Nanoparticles | Direct measurement via TEM | 12.69 nm - 27.26 nm |

| Crystals in Wine | Microscopic examination | 1 µm - 150 µm |

| In Calcium Pectinate Beads | Pharmaceutical formulation | 2.073 ± 0.057 mm |

| Data compiled from multiple research sources. fptt.ruworldscientific.comresearchgate.netamazonaws.com |

Zeta Potential Studies

Zeta potential measurements are crucial for understanding the surface electrical charge of calcium tartrate particles in a suspension, which governs their stability and interaction with other molecules. The zeta potential of pure calcium tartrate tetrahydrate crystals has been determined to be negative.

One study reported the zeta potential value of calcium tartrate tetrahydrate crystals as –21 ± 1.5 mV. yok.gov.tr This negative surface charge is significantly affected by the presence of additives. For example, adding amino acids to the crystallization medium can effectively alter the electrical surface charge, making the zeta potential value more positive compared to the pure medium. yok.gov.tr When the amino acid serine was added at a concentration of 50 ppm, the zeta potential changed to -15.3 ± 0.9 mV. yok.gov.tr In the context of wine stabilization, the efficacy of additives like alginic acid is partly attributed to their high negative charge and corresponding zeta potential, which allows them to interact with calcium ions and inhibit crystal growth. mdpi.comnih.gov

The table below illustrates the effect of an additive on the zeta potential of calcium tartrate tetrahydrate.

| Sample | Additive (Serine) Concentration | Zeta Potential (mV) |

| Pure Calcium Tartrate Tetrahydrate | 0 ppm | -21.0 ± 1.5 |

| Calcium Tartrate Tetrahydrate | 50 ppm | -15.3 ± 0.9 |

| Data sourced from a study on the effect of amino acids on calcium tartrate crystallization. yok.gov.tr |

Thermal Decomposition Pathways and Kinetics

The thermal stability and decomposition of calcium tartrate are critical parameters for its various applications. The process is typically studied using a combination of thermoanalytical techniques that reveal distinct stages of decomposition, from dehydration to the final formation of calcium oxide.

Thermogravimetric analysis (TGA) of calcium tartrate tetrahydrate (CaC₄H₄O₆·4H₂O) consistently reveals a multi-stage decomposition process. The initial stage involves the loss of water of hydration. Studies have shown that the four water molecules are released in steps, indicating they are bound with different strengths within the crystal lattice. researchpublish.comias.ac.in The dehydration process typically begins at temperatures around 60-112°C and is complete by approximately 275°C. researchpublish.comias.ac.in

Following dehydration, the anhydrous calcium tartrate decomposes. This decomposition is complex and can proceed through intermediate products. A common pathway involves the formation of calcium oxalate (B1200264) (CaC₂O₄), which then decomposes to calcium carbonate (CaCO₃). ijirset.com Finally, at higher temperatures, calcium carbonate breaks down into calcium oxide (CaO), the stable end product. ias.ac.inijirset.comresearchgate.net

The specific temperature ranges for these decomposition stages can vary depending on factors like heating rate and the surrounding atmosphere. researchgate.netresearchgate.net For instance, in an inert nitrogen atmosphere, the formation of calcium carbonate has been observed at 667°C, and calcium oxide at 807°C. researchgate.net In a helium atmosphere, the final decomposition to CaO occurs at a lower temperature compared to in air. researchgate.net

Differential Thermal Analysis (DTA) complements TGA by detecting the energy changes associated with these decomposition steps. The DTA curves for calcium tartrate typically show multiple endothermic peaks corresponding to the energy absorbed during dehydration and the initial decomposition of the tartrate. researchpublish.comias.ac.in An exothermic peak may also be observed, which is often attributed to the oxidation of the decomposition products. researchpublish.comias.ac.in For example, DTA curves have shown endothermic peaks around 164°C and 290.2°C, and an exothermic peak at 438.8°C. ias.ac.in

Interactive Data Table: TGA/DTA Decomposition Stages of Calcium Tartrate

| Decomposition Stage | Temperature Range (°C) | Process | DTA Peak Type |

| 1 | 60 - 275 | Dehydration (Loss of 4 H₂O) | Endothermic researchpublish.comias.ac.in |

| 2 | 246 - 438 | Decomposition to Calcium Oxalate | Endothermic/Exothermic researchpublish.comias.ac.in |

| 3 | ~400 - 670 | Decomposition to Calcium Carbonate | - |

| 4 | ~650 - 810 | Decomposition to Calcium Oxide | Endothermic researchpublish.com |

Note: The temperature ranges and peak types are approximate and can be influenced by experimental conditions.

Differential Scanning Calorimetry (DSC) provides quantitative information about the heat flow associated with the thermal transitions of calcium tartrate. Similar to DTA, DSC curves for calcium tartrate show endothermic peaks corresponding to the various decomposition stages.

For calcium tartrate tetrahydrate, DSC analysis reveals distinct endothermic peaks associated with the removal of water molecules. For instance, a well-defined endothermic peak at 187.5°C has been attributed to the evaporation of water, with another peak at 275°C corresponding to total dehydration. researchpublish.com The presence of multiple peaks for dehydration further supports the TGA findings that the water molecules are held with varying bond strengths. researchpublish.com

Subsequent endothermic peaks at higher temperatures correspond to the decomposition of the anhydrous salt. A peak around 312.5°C has been identified as the initial stage of decomposition into calcium carbonate. researchpublish.com The peak shape and temperature in DSC can also be an indicator of the material's purity. researchpublish.com

Interactive Data Table: DSC Peak Analysis of Calcium Tartrate Decomposition

| Peak Temperature (°C) | Associated Process |

| ~137.5 - 187.5 | Evaporation of water molecules researchpublish.com |

| ~275 | Total dehydration researchpublish.com |

| ~312.5 | Initial decomposition to calcium carbonate researchpublish.com |

The kinetics of the thermal decomposition of calcium tartrate can be investigated using models such as the Coats-Redfern method. ijirset.com This model-fitting approach is applied to thermogravimetric data to determine key kinetic parameters, including the activation energy (Ea), pre-exponential factor (A), and the order of reaction (n). ijirset.comtsijournals.com These parameters provide insight into the mechanism of the decomposition reactions.

The Coats-Redfern equation is a model-based method used to analyze solid-state reactions. tsijournals.comunnes.ac.id By plotting the appropriate functions of the conversion fraction (α) versus temperature (T), a straight line is obtained for the correct reaction model, from which the activation energy can be calculated. ijirset.com

Studies applying the Coats-Redfern model to the thermal decomposition of calcium tartrate have divided the process into several distinct regions, each with its own calculated activation energy. For pure calcium tartrate tetrahydrate, the decomposition has been analyzed in four or five regions. yok.gov.tr The activation energy for the initial dehydration stages is lower than that for the subsequent decomposition of the anhydrous salt, indicating that the removal of water requires less energy than breaking the C-C and C-O bonds of the tartrate anion. yok.gov.tr

For example, one study calculated the activation energies for five distinct decomposition regions as 91.63, 147.74, 196.78, 385.41, and 310.15 kJ/mol. yok.gov.tr Another investigation determined the activation energy for the decomposition of anhydrous calcium tartrate to be 51.374 kJ/mol. ijirset.com The differences in reported activation energies can be attributed to variations in the experimental setup, such as the sample preparation and heating rate, as well as the specific kinetic model and assumptions used in the calculations. ijirset.comyok.gov.tr

Interactive Data Table: Kinetic Parameters from Coats-Redfern Model for Calcium Tartrate Decomposition

| Decomposition Region | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Reference |

| Ia | 91.63 | 1.5 | yok.gov.tr |

| Ib | 147.74 | 2 | yok.gov.tr |

| II | 196.78 | 1.5 | yok.gov.tr |

| III | 385.41 | 1.5 | yok.gov.tr |

| IV | 310.15 | 1.5 | yok.gov.tr |

| Anhydrous Decomposition | 51.374 | 3 | ijirset.com |

Crystallization Phenomena and Inhibition Studies in Complex Solutions

Fundamental Crystallization Kinetics in Model Systems

The crystallization of calcium tartrate is a slow process, with the initial nucleation phase being the rate-limiting step. sauvignonblanc.comenartis.com This process is influenced by several factors, including the concentrations of calcium and tartaric acid, pH, and the presence of other compounds. bri.co.nzenartis.comsquarespace.com

Nucleation Induction Period Investigations

The nucleation induction period is the time required for the initial formation of crystal nuclei. For calcium tartrate, this period is notably long compared to other tartrate salts like potassium bitartrate (B1229483). enartis.commdpi.com Studies in model solutions have shown that the induction period is a critical parameter for evaluating the influence of various substances on crystallization. ulisboa.pt The onset of precipitation, marking the end of the induction period, can be monitored by observing the solution's turbidity or by using a calcium ion-selective electrode. ulisboa.ptoup.com Research has shown that even small changes in the composition of the solution can significantly impact the induction time. ulisboa.pt

For instance, a study using a model wine system (11% v/v ethanol (B145695), 140 mg/L Ca²⁺, and 2.2 g/L tartaric acid at 15°C) reported a baseline induction time of 7 minutes in the absence of any additives. oup.com The introduction of various compounds can either shorten or extend this period, indicating their role as promoters or inhibitors of nucleation.

Crystal Growth Rate Constant Determination

Once nucleation has occurred, the subsequent crystal growth is also a key kinetic parameter. The rate of crystal growth can be determined by measuring the change in the concentration of calcium or tartrate ions over time. acs.orgajevonline.org The rate of crystallization has been found to be influenced by factors such as the level of supersaturation, temperature, and the presence of seed crystals. ajevonline.orgajevonline.orgatamanchemicals.com The addition of calcium tartrate seed crystals has been shown to increase the rate of precipitation. ajevonline.orgatamanchemicals.com The stoichiometry of the precipitating salt has been confirmed to be a 1:1 ratio of calcium to tartrate throughout the crystallization process. ajevonline.orgatamanchemicals.com

Influence of Environmental Factors on Kinetics (e.g., Ionic Strength, Alcohol Content)

The surrounding chemical environment plays a significant role in the kinetics of calcium tartrate crystallization. Factors such as ionic strength and alcohol content can alter the solubility of calcium tartrate and the rate of its precipitation. mdpi.comnih.govperennia.ca

Ionic Strength: The ionic composition of the solution directly affects the crystallization pathways. mdpi.com An increase in ionic strength can influence the activity of calcium and tartrate ions, thereby affecting the supersaturation level and crystallization kinetics. ajevonline.org

Alcohol Content: Ethanol, a major component of wine, acts as a solvent modifier. mdpi.com An increase in ethanol concentration generally leads to a decrease in the solubility of calcium tartrate, which can decrease the induction time and increase the rate of crystallization. nih.govopenagrar.de Conversely, a lower alcohol content can reduce the growth rate of calcium tartrate crystals. nih.gov

pH: The pH of the solution is a critical factor. sauvignonblanc.combri.co.nzenartis.com It governs the dissociation of tartaric acid. squarespace.comenartis.com At a higher pH, the concentration of the tartrate ion (T²⁻) increases, which readily interacts with calcium ions, making the formation of calcium tartrate more likely. enartis.commdpi.com Even a small increase in pH can dramatically affect the speed and intensity of precipitation. sauvignonblanc.com

Temperature: Unlike potassium bitartrate, the precipitation of calcium tartrate is less affected by temperature reduction. enartis.comsquarespace.comenartis.com While low temperatures can slow the rate of precipitation, they can lead to greater calcium tartrate stability in the long run. ajevonline.orgatamanchemicals.com

Role of Inhibitory Substances and Colloids in Crystallization

Various substances naturally present in complex solutions like wine can inhibit the crystallization of calcium tartrate. These inhibitors can act by binding with calcium or tartrate ions, or by adsorbing onto the surface of crystal nuclei, thus blocking their growth. sauvignonblanc.commdpi.comawri.com.au

Organic Acid Interactions (e.g., Malic Acid, Citric Acid)

Organic acids are known to play a significant role in inhibiting calcium tartrate crystallization. Their effectiveness often depends on their molecular structure and concentration. ulisboa.ptresearchgate.net

Malic Acid: Malic acid is a particularly effective inhibitor of calcium tartrate crystallization. sauvignonblanc.comulisboa.ptajevonline.orgawri.com.au It has been shown to reduce the velocity of crystallization and delay the induction time. ulisboa.ptatamanchemicals.com The inhibitory effect is attributed to its ability to bind with calcium ions. ulisboa.pt In wines that undergo malolactic fermentation, the conversion of the more inhibitory malic acid to the less effective lactic acid can increase the vulnerability to calcium tartrate precipitation. sauvignonblanc.comawri.com.au

Citric Acid: Citric acid also demonstrates an inhibitory effect on calcium tartrate precipitation, with some studies suggesting its inhibitory potential is greater than that of malic acid, while others report the opposite. ulisboa.ptresearchgate.net The differing results may be due to the specific conditions of the model systems, such as pH and molar concentrations. ulisboa.pt

Other organic acids like lactic acid and succinic acid have also been studied and generally show a lesser inhibitory effect compared to malic and citric acids. ulisboa.pt

| Organic Acid (at 0.02 M) | Inhibition Strength | Reference |

| Malic Acid | > Citric Acid | ulisboa.pt |

| Citric Acid | > Malic Acid > Lactic Acid > Succinic Acid | ulisboa.pt |

Polysaccharide and Polyuronide Effects (e.g., Polygalacturonic Acid, Carboxymethylcellulose, Alginic Acid, Mannoprotein)

Polysaccharides and their acidic derivatives, polyuronides, are significant inhibitors of calcium tartrate crystallization. mdpi.comoup.com Their mechanism of action often involves binding calcium ions or interfering with crystal growth. mdpi.commdpi.comresearchgate.net

Polygalacturonic Acid: This polyuronide has been identified as a highly effective inhibitor of calcium tartrate precipitation, proving to be more effective than organic acids like malic acid. oup.comacs.org Its inhibitory action is linked to its ability to bind with calcium ions, with maximum binding observed around pH 4. acs.org Even at low concentrations, polygalacturonic acid shows a significant inhibitory effect on both nucleation and crystal growth. acs.org

Carboxymethylcellulose (CMC): CMC is a well-established and effective inhibitor of tartrate precipitation. ciencia-e-vinho.comulisboa.ptresearchgate.net Its anionic polysaccharide structure allows it to interact with the positive charges of calcium ions, thereby inhibiting nucleation and altering crystal morphology. ulisboa.ptmdpi.com

Alginic Acid: Alginic acid, a polysaccharide derived from algae, has also been shown to be an effective stabilizer against calcium tartrate precipitation. mdpi.comresearchgate.net Its strong negative charge and ability to bind calcium ions contribute to its inhibitory effect, with some studies suggesting it outperforms CMC. mdpi.comresearchgate.net

Mannoproteins: These polysaccharides, derived from yeast, have shown a reduced or even negligible effect on the induction time of calcium tartrate precipitation in some studies. mdpi.comulisboa.ptoup.comresearchgate.net However, they are known to act as protective colloids that can inhibit the formation of tartrate crystals in a broader sense. perennia.ca

A study comparing the inhibitory effects of different polysaccharides in a model wine system provided the following induction times: oup.com

| Additive | Mean Induction Time (minutes) |

| No Additive | 7 |

| Rhamnogalacturonan-I | 180 |

| Polygalacturonic Acid | 42 |

| Rhamnogalacturonan-II | 22 |

| Arabinogalactan-protein (AGP) | 12-15 |

| Mannoprotein (MP) | 12-15 |

Data from a model wine system at 15°C and pH 3.5. oup.com

This data clearly demonstrates the potent inhibitory effect of certain polysaccharides, particularly Rhamnogalacturonan-I, which is attributed to its ability to sequester calcium ions. mdpi.comoup.comresearchgate.net In contrast, the more structurally complex Rhamnogalacturonan-II, as well as Arabinogalactan-proteins and Mannoproteins, showed a much weaker influence. mdpi.comoup.comresearchgate.net

Mechanism of Inhibitor Action on Crystal Growth

The precipitation of calcium tartrate in complex solutions, such as wine, is a multifaceted process influenced by various components that can act as inhibitors. These inhibitors can significantly delay or even entirely prevent the formation of visible crystals. The primary mechanisms by which these inhibitors function involve either interfering with the nucleation process or blocking the growth of existing crystal lattices.

Inhibitory compounds can slow or prevent the initial formation of crystal nuclei by binding with free calcium or tartrate ions, which effectively lowers the supersaturation of the solution. awri.com.au Alternatively, inhibitors can attach to soluble calcium tartrate aggregates, preventing them from reaching the critical size required for nucleus formation and subsequent precipitation. sauvignonblanc.com

Several natural components found in wine have been identified as effective inhibitors of calcium tartrate crystallization. Organic acids such as malic acid and citric acid have demonstrated the ability to bind with calcium at wine pH values, thereby hindering precipitation. ulisboa.pt Studies have shown that malic acid, in particular, is a potent inhibitor. sauvignonblanc.com The conversion of malic acid to the less effective inhibitor, lactic acid, during malolactic fermentation can increase a wine's susceptibility to calcium tartrate precipitation. sauvignonblanc.com Other natural wine constituents, like the polyuronic acids from grape pectins, also serve as efficient inhibitors of crystal growth. awri.com.au The lower concentration of these macromolecules in certain types of wine, such as sparkling wines, may contribute to the higher incidence of calcium tartrate instability observed in these products. awri.com.au

The table below summarizes the relative inhibitory strength of various organic acids on calcium tartrate crystallization as determined in a hydroalcoholic model solution.

| Inhibitor (at 0.02 M) | Relative Inhibition Strength | Reference |

| Malic acid | > Citric acid | ulisboa.pt |

| Citric acid | > Lactic acid > Succinic acid | ulisboa.pt |

| Gluconic acid | Efficient inhibitor | ulisboa.pt |

This table illustrates the comparative effectiveness of different organic acids in delaying the induction time of calcium tartrate precipitation.

Seeded Crystallization Research

Seeded crystallization is a technique employed to induce the precipitation of calcium tartrate from a supersaturated solution, thereby stabilizing the liquid against future spontaneous crystallization. bri.co.nz This method relies on the introduction of fine seed crystals into the solution to serve as templates for further crystal growth. bri.co.nz

Efficacy of Seed Crystals in Promoting Precipitation

The introduction of seed crystals provides a surface for heterogeneous nucleation, which is a more rapid process than the spontaneous, or primary, nucleation of crystals from the solution. ulisboa.pt By providing pre-existing nucleation sites, the energy barrier required for crystallization is significantly lowered, promoting the precipitation of excess calcium tartrate. researchgate.net

Research has demonstrated that both calcium tartrate and calcium malate (B86768) can act as seed particles for calcium malate precipitation. openagrar.de Interestingly, while the crystallization of calcium tartrate can induce the precipitation of potassium bitartrate, the reverse is not true; adding potassium bitartrate crystals does not induce calcium tartrate crystallization. nih.gov This highlights the specificity of the seeding process. The success of seeded crystallization is highly dependent on the quality and physical state of the seed crystals used. awri.com.au Historically, the lack of commercially available, high-quality, finely ground calcium tartrate crystals limited the practical application of this technique. awri.com.au However, with the availability of micronized calcium tartrate, seeding has become a viable option for promoting calcium tartrate stabilization. awri.com.au

The table below presents findings on the effect of seeding on the precipitation mechanism of calcium malate.

| Condition | Precipitation Mechanism | Reference |

| Without Seed Crystals | Slow, two-stage process | openagrar.de |

| With Seed Crystals | Shifted to a first-order mechanism | openagrar.de |

This table shows how the addition of seed crystals alters the kinetics of calcium malate precipitation.

Optimization of Seeding Parameters

The effectiveness of seeded crystallization is contingent on the optimization of several parameters. The goal of optimization is to refine the conditions to produce crystals with the desired characteristics by making incremental changes to chemical and physical parameters. hamptonresearch.com Key variables in the context of calcium tartrate seeding include the concentration and size of the seed crystals, temperature, and the chemical composition of the solution, such as pH and ethanol content. nih.govenartis.com

The concentration of the seed crystals is a critical factor. While the process simplifies the control over the number of microseeds, as an excess has minimal impact on the final outcome, optimizing the equilibration time and dilution of macroseed drops is important for effective macroseeding. researchgate.net The physical form of the seeds is also crucial, with micronized calcium tartrate being particularly effective for initiating crystallization. enartis.com

Temperature is another parameter, although calcium tartrate's solubility is not as significantly affected by low temperatures as potassium bitartrate. researchgate.net Seeding with micronized calcium tartrate can be performed at cellar temperatures (10-15°C), which avoids the need for cooling. enartis.com

The composition of the solution, including pH and the presence of other compounds, also plays a role. For instance, in solutions containing both malic and tartaric acids, calcium carbonate was found to promote faster crystallization of both tartrate and malate compared to calcium hydroxide (B78521). openagrar.de Furthermore, ethanol has been shown to generally increase the rate of calcium tartrate crystallization. openagrar.de

The table below outlines some of the key parameters that are considered for optimization in crystallization processes.

| Parameter Category | Specific Parameters | Reference |

| Chemical | pH, Ionic Strength, Reagent Concentration | hamptonresearch.com |

| Physical | Temperature, Sample Volume, Methodology | hamptonresearch.com |

| Additives | Precipitants (e.g., Polyethylene Glycol), Salts | researchgate.net |

This table provides a general overview of the types of variables that are manipulated during the optimization of a crystallization process.

Advanced Analytical and Predictive Methodologies

Spectroscopic Quantification Methods (e.g., HPLC, Atomic Absorption Spectroscopy)

Accurate quantification of calcium and tartrate ions is fundamental to predicting the risk of calcium tartrate precipitation. Spectroscopic methods are central to this analytical requirement.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of organic acids in complex solutions like wine. bri.co.nzcanterbury.ac.nz It is used to measure the concentration of tartaric acid, the main precursor to calcium tartrate formation. redalyc.orgub.edu The method can be optimized for various organic acids, often requiring a derivatization step to enhance detection. redalyc.org For instance, a method using O-(4-nitrobenzyl)-N,N'-diisopropylisourea (NBDI) as a derivatizing reagent has been optimized for analyzing acids in grape musts and wines. redalyc.org Wines that have undergone precipitation show a corresponding decrease in tartaric acid concentration when analyzed by HPLC. canterbury.ac.nzredalyc.org

Table 1: Example of HPLC Method Parameters for Organic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatizing Reagent | O-(4-nitrobenzyl)-N,N'-diisopropylisourea (NBDI) | redalyc.org |

| Sample Pre-treatment | Strong cation-exchange resin (e.g., Dowex 50W-X8) | redalyc.org |

| Detection Wavelength | 210 nm (for most organic acids) | ub.edu |

| Detection Limits | e.g., 0.005 g/L for Tartaric Acid | redalyc.org |

| Correlation Coefficients | > 0.998 for calibration curves | redalyc.org |

Atomic Absorption Spectroscopy (AAS) is a highly specific and sensitive method used for elemental analysis, making it ideal for quantifying the calcium ion concentration. researchgate.netias.ac.incapes.gov.br The grown crystals of calcium tartrate can be characterized by AAS to confirm their elemental composition. researchgate.netias.ac.in This technique, along with methods like Microwave Plasma Atomic Emission Spectroscopy (MP-AES) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), provides the precise calcium concentration data needed for precipitation models. bri.co.nzcanterbury.ac.nz

Infra-red (IR) Spectroscopy is another crucial tool, primarily used for the definitive identification of crystalline deposits. awri.com.auawri.com.auawri.com.au By comparing the IR spectrum of an unknown crystal deposit with reference spectra of compounds like calcium tartrate and potassium bitartrate (B1229483), a positive identification can be made. awri.com.auawri.com.au

Modeling and Simulation of Precipitation Equilibria

Given the slow and unpredictable nature of calcium tartrate crystallization, predictive modeling has become an essential tool for risk assessment. canterbury.ac.nz These models aim to simulate the complex interactions within a solution to forecast the likelihood of precipitation.

Thermodynamic models are used to estimate the saturation level of calcium tartrate in a solution. bri.co.nz A solution's stability is assessed by calculating its supersaturation ratio; a high ratio indicates a greater risk of precipitation. canterbury.ac.nz These models function by solving a large number of simultaneous equations that account for ion equilibria, association/acidity constants, and the influence of various chemical components on each other. bri.co.nzresearchgate.net

A key output of these models is the saturation temperature (TSca), which is the temperature at which a solution is saturated with calcium tartrate. oeno-one.eu Research has shown that wines can maintain a high degree of supersaturation, sometimes 8-12°C above the saturation temperature, without forming crystals. oeno-one.eu This is due to the wide field of supersaturation for calcium tartrate, which is influenced by the solution's composition, including alcohol content and the presence of protective colloids. oeno-one.eu Models have successfully predicted significantly higher supersaturation ratios for wines that eventually formed calcium tartrate crystals compared to those that remained stable. canterbury.ac.nz

More recently, machine learning (ML) techniques are being developed to create robust predictive frameworks for calcium tartrate precipitation. bri.co.nz These models aim to identify complex relationships between a wine's chemical makeup and its propensity for crystal formation. bri.co.nz

One approach involves using Multiple Linear Regression (MLR) models. mdpi.com In this method, the change in calcium concentration after a stability test (the dependent variable) is predicted using various wine chemical parameters as predictor variables. These predictors can include calcium and potassium concentrations, pH, total acidity, malic acid content, and alcohol strength. mdpi.com The goal is to develop a comprehensive mathematical framework that can simulate precipitation scenarios based on these inputs, providing winemakers with a powerful predictive tool. bri.co.nz

The stability of calcium tartrate is not governed solely by the concentrations of calcium and tartrate ions. It is heavily influenced by the complex matrix of the solution, such as wine. canterbury.ac.nz Ion equilibria models are designed to account for these intricate interactions. bri.co.nzcanterbury.ac.nz

In an aqueous solution like wine, tartaric acid exists in equilibrium between three forms: undissociated tartaric acid (H₂T), the bitartrate ion (HT⁻), and the tartrate ion (T²⁻). bri.co.nzulisboa.pt The relative proportion of each form is highly dependent on the solution's pH. bri.co.nzulisboa.pt Calcium tartrate precipitation specifically requires the tartrate ion (T²⁻). bri.co.nz Therefore, any factor that shifts the equilibrium, such as an increase in pH, will increase the concentration of the tartrate ion and consequently raise the risk of precipitation. sauvignonblanc.com

These models use numerical methods to solve systems of equations for ion equilibria, electroneutrality, and mass conservation. canterbury.ac.nz They incorporate activity coefficients, often calculated using methods like the mean spherical approximation, to provide accurate estimates across a wide range of concentrations. canterbury.ac.nz By accounting for major species like water, ethanol (B145695), organic acids, and various cations and anions, these models can accurately determine the concentration of soluble calcium tartrate and predict the saturation point. bri.co.nzcanterbury.ac.nz

Novel Detection and Monitoring Techniques for Crystallization

Early detection and ongoing monitoring of crystallization are critical for effective intervention. Several techniques have been developed to assess a solution's stability regarding calcium tartrate.

A widely used method is the calcium precipitation test , or seeding trial. sauvignonblanc.com This test involves adding a known quantity of micronized calcium tartrate crystals to a sample of wine to act as crystallization nuclei. sauvignonblanc.comenartis.com The sample may be cooled to accelerate the process. sauvignonblanc.com By measuring the calcium concentration before and after the seeding and precipitation period, one can gauge the wine's instability. sauvignonblanc.com A significant drop in calcium concentration indicates that the wine was supersaturated and is unstable, while a small difference suggests stability. sauvignonblanc.com

Monitoring of this process involves periodic analysis of the calcium concentration, for example, every five days, until the desired stable value is reached. oenotechnic.com It's important to note that traditional conductivity analysis, which is effective for monitoring potassium bitartrate crystallization, is not helpful for calcium tartrate. enartis.com

Another technique involves the use of a calcium ion-selective electrode for potentiometric measurements. researchgate.net This allows for the real-time study of the kinetics of calcium tartrate crystal growth, providing valuable data on the reaction order and the mechanisms controlling crystal growth under different levels of supersaturation. researchgate.net

Interactions with Other Chemical Species and Systems

Complexation Chemistry and Ligand Binding Studies

The interaction of calcium ions with tartrate is a well-studied area, particularly due to its relevance in food science and geochemistry. The tartrate ion (Tar²⁻), derived from tartaric acid, can act as a chelating agent, forming complexes with calcium ions. These complexation reactions are influenced by factors such as pH and the presence of other ions.

In neutral and hyperalkaline (pH > 13) aqueous solutions, the complex formation between L-tartrate and calcium ions has been investigated. In hyperalkaline conditions, the solubility of solid calcium tartrate (CaTar(s)) significantly increases upon the addition of NaOH. This is attributed to the formation of water-soluble species resulting from the reaction between CaTar(s) and hydroxide (B78521) ions.

Studies employing ¹³C NMR spectroscopy and potentiometric titrations have identified the formation of specific complexes in highly alkaline solutions. The titration data are best explained by the formation of CaTarH₋₁⁻(aq) and CaTarH₋₂²⁻(aq) complexes. These species are significant, accounting for over 90-99% of the calcium ions present in such hyperalkaline solutions. The possible structures for these complexes include species with coordinated alcoholate groups or mixed Ca(II)-hydroxo-tartrato complexes.

Thermochemical studies have shed light on the energetics of these interactions. The complexation reaction between calcium ions and tartaric acid has been found to be an exothermic process, in contrast to the endothermic process observed with magnesium ions. The thermodynamic parameters, including enthalpy and entropy changes, are influenced by the ionic strength of the solution and the temperature.

Interactions with Metal Ions and Organic Molecules

The chemical behavior of calcium tartrate is significantly influenced by the presence of other metal ions and organic molecules. These interactions are of particular importance in systems like wine, where the precipitation of calcium tartrate can be a concern for stability.

Metal Ions: The presence of other metal ions can affect the formation and solubility of calcium tartrate. For instance, in viticulture, the uptake of calcium by grapevines can be decreased by the presence of other metals such as potassium (K⁺) and magnesium (Mg²⁺). enartis.com This, in turn, can influence the concentration of calcium available to form tartrate salts in the resulting wine.

Organic Molecules: A variety of organic molecules can interact with calcium tartrate, often inhibiting its precipitation. This is a key consideration in the wine industry to ensure tartaric stability.

Organic Acids: Organic acids commonly found in wine, such as malic acid and citric acid, have been shown to inhibit the crystallization of calcium tartrate. enartis.comulisboa.pt Studies have demonstrated that these organic acids can bind with calcium at wine pH values, which helps to prevent the formation of calcium tartrate precipitates. ulisboa.pt The inhibitory effect of different organic acids has been observed in the following order: citric acid > malic acid > lactic acid > succinic acid. ulisboa.pt

Protective Colloids: Certain macromolecules, known as protective colloids, can also prevent the precipitation of tartrate salts. Carboxymethyl cellulose (B213188) (CMC) is a notable example that is effective in inhibiting tartrate precipitation. ulisboa.pt The mechanism is thought to involve the interaction of the negatively charged CMC with the positively charged calcium ions, interfering with crystal growth. ulisboa.pt Mannoproteins, naturally present in wine, also contribute to tartrate stability by inhibiting the formation of tartrate crystals. perennia.ca

Role in Functional Material Science Applications

Calcium tartrate crystals have been the subject of research for their potential applications in functional materials, owing to their specific optical and electrical properties.

Crystals of calcium tartrate have been investigated for their nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics, including optical computing and data storage. semanticscholar.org These studies often involve synthesizing the crystals using techniques like the sol-gel method and then characterizing their NLO behavior. doaj.orgresearchgate.net

The open aperture z-scan technique is a common method used to study the NLO absorption of these crystals. Research has shown that calcium tartrate crystals can exhibit both saturable absorption (SA) and reverse saturable absorption (RSA) depending on the input fluence. doaj.orgresearchgate.net The RSA characteristic is particularly important as it makes the material suitable for optical limiting applications, which are used to protect sensitive optical components from high-intensity laser pulses. doaj.org

| CaTT Crystal Sample | Nonlinear Absorption Coefficient (β) (cm/W) | Saturation Intensity (Is) (MW/cm²) | Optical Limiting Threshold (W/cm²) |

|---|---|---|---|

| Pure CaTT | 3.5 x 10⁻¹⁰ | 125 | 3.8 x 10¹⁰ |

| CaTT-magnetic | 2.8 x 10⁻¹⁰ | 87 | 2.9 x 10¹⁰ |

| CaTT-electric | 1.5 x 10⁻¹⁰ | 251 | 4.5 x 10¹⁰ |

Data sourced from research on calcium tartrate crystals synthesized via the sol-gel technique. researchgate.net

Calcium tartrate crystals are known to exhibit ferroelectric properties, a characteristic of certain materials that have a spontaneous electric polarization that can be reversed by the application of an external electric field. researchgate.netcapes.gov.br This property makes them of interest for applications in sensors, capacitors, and memory devices.

The ferroelectricity in calcium tartrate has been confirmed through hysteresis loop measurements, which show the characteristic loop that turns into a narrow ellipse at the Curie temperature. capes.gov.br For calcium tartrate, the Curie temperature, which is the temperature above which the material loses its ferroelectric properties, has been identified at 123°C. capes.gov.br

The dielectric properties of calcium tartrate have also been studied. The dielectric constant (K) is a measure of a material's ability to store electrical energy in an electric field. For copper-doped calcium tartrate tetrahydrate crystals, the dielectric constant at room temperature (~30°C) was found to be 14.3 at a frequency of 102 Hz. researchgate.net This value increases significantly with temperature, reaching 93 at the Curie temperature of 123°C. researchgate.net Above this temperature, the dielectric constant follows the Curie-Weiss law. researchgate.net The dielectric properties, including the dielectric loss, are dependent on both the temperature and the frequency of the applied electric field. researchgate.net

| Temperature (°C) | Frequency (Hz) | Dielectric Constant (K) |

|---|---|---|

| ~30 (Room Temperature) | 102 | 14.3 |

| 123 (Curie Temperature) | 102 | 93 |

Data for copper-doped calcium tartrate tetrahydrate crystals. researchgate.net

Future Research Directions and Emerging Paradigms

Nanoscale Crystallization and Properties

Recent advancements have demonstrated the successful synthesis of calcium tartrate nanoparticles, revealing properties distinct from its bulk crystalline form. The exploration of nanoscale calcium tartrate is a burgeoning field, promising innovations in materials science and other technological domains.

Research has focused on the wet chemical synthesis of calcium tartrate dihydrate nanoparticles, often employing a surfactant-mediated approach to control particle size and morphology. worldscientific.comresearchgate.net Studies have reported the formation of nanoparticles with an average crystallite size in the range of 22.8–23.9 nm. worldscientific.comresearchgate.net Transmission electron microscopy (TEM) has confirmed the nanostructured nature of these particles, revealing a nearly spherical morphology. worldscientific.comresearchgate.net

The thermal properties of these nanoparticles have also been investigated. Thermogravimetric analysis (TGA) shows that calcium tartrate nanoparticles are stable up to 120°C and contain two associated water molecules. worldscientific.com This differs from the decomposition pathway of bulk calcium tartrate crystals. researchgate.net The unique physical and chemical properties exhibited by nanoscale calcium tartrate open avenues for its use in advanced applications where fine particle size and high surface area are advantageous.

| Property | Finding | Analytical Method |

|---|---|---|

| Average Crystallite Size | 22.8–23.9 nm | Powder X-ray Diffraction (XRD) |

| Morphology | Nearly Spherical | Transmission Electron Microscopy (TEM) |

| Thermal Stability | Stable up to 120°C | Thermogravimetric Analysis (TGA) |

| Composition | Associated with two water molecules | Thermogravimetric Analysis (TGA) |

In-situ Monitoring of Crystallization Processes

Understanding and controlling the crystallization of calcium tartrate is critical, particularly in industries like winemaking where its spontaneous precipitation can be problematic. enartis.comenartis.com Future research is moving towards the implementation of Process Analytical Technology (PAT) for real-time, in-situ monitoring of calcium tartrate crystallization. mdpi.comresearchgate.net

PAT involves using online analytical tools to gain a deeper understanding and control of manufacturing processes. sailife.comaiche.org For calcium tartrate crystallization, this would involve the use of in-situ probes to monitor Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) in real time. sailife.com

Key PAT tools applicable to calcium tartrate crystallization include:

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy : This technique can monitor the solute concentration of tartrate and calcium ions in solution in real-time, allowing for precise control over supersaturation levels. mdpi.comresearchgate.net

Focused Beam Reflectance Measurement (FBRM) : FBRM probes can be inserted directly into the crystallizer to monitor particle size and count, providing real-time data on nucleation and crystal growth kinetics. researchgate.netsailife.com

Particle Vision and Measurement (PVM) : PVM provides high-resolution images of crystals as they exist in the process, offering insights into crystal habit, morphology, and potential agglomeration. researchgate.netsailife.com

By integrating these PAT tools, researchers can design, analyze, and control calcium tartrate crystallization with greater precision, moving from empirical-based approaches to a more scientific and knowledge-driven methodology. sailife.com This will enable better control over the final product's properties and help prevent undesired precipitation.

Computational Chemistry and Molecular Dynamics Simulations

To gain a fundamental understanding of calcium tartrate crystallization, future research will increasingly rely on computational chemistry and molecular dynamics (MD) simulations. chemrxiv.org These powerful tools allow for the investigation of nucleation and growth phenomena at the atomic level, providing insights that are often inaccessible through experimental methods alone. purdue.edu

Molecular dynamics simulations can model the behavior of individual ions and molecules in solution over time. mdpi.comresearchgate.net For calcium tartrate, MD simulations can be used to:

Investigate the solvation structure of calcium and tartrate ions in aqueous solutions. arxiv.org

Elucidate the mechanism of ion-pairing and the formation of pre-nucleation clusters. researchgate.netnih.gov

Simulate the attachment of growth units to crystal surfaces, helping to understand the factors that control crystal morphology.

Quantum mechanics methods, such as Density Functional Theory (DFT), can complement MD simulations by providing accurate calculations of the energetics of different molecular configurations and interactions. ucl.ac.uk These computational approaches can help clarify the role of various factors like pH, temperature, and the presence of other ions on the nucleation kinetics and polymorphism of calcium tartrate. purdue.edu This fundamental understanding is crucial for developing more effective strategies to control its crystallization.

Development of Novel Functional Materials

Beyond its traditional uses, calcium tartrate is being explored as a building block for novel functional materials. Its ability to form coordination polymers and act as a linker in metal-organic frameworks (MOFs) presents significant opportunities in materials science.

One emerging area is the development of proton-conducting materials. Research has shown that calcium-L-tartrate tetrahydrate, an environmentally benign coordination polymer, exhibits significant humidity-based proton conductivity (3 x 10⁻⁵ S cm⁻¹ under 100% relative humidity). researchgate.net This property suggests its potential application as a solid electrolyte in electrochemical devices. researchgate.net The proton conduction is facilitated by the hydrogen-bonded pathways created by water molecules within the crystal structure. researchgate.net

Furthermore, the principles of crystal engineering can be applied to design calcium tartrate-based materials with tailored properties. By controlling the coordination environment of the calcium ion and the conformation of the tartrate ligand, it may be possible to create porous materials for applications in gas storage, separation, or catalysis. The use of a non-toxic, naturally derived linker like tartaric acid makes these potential materials attractive from a green chemistry perspective. semanticscholar.org

Multiscale Modeling of Calcium Tartrate Phenomena

To bridge the gap between molecular-level understanding and macroscopic process control, multiscale modeling is an emerging paradigm in the study of calcium tartrate crystallization. aps.org This approach integrates computational models at different length and time scales to create a comprehensive predictive framework for crystallization phenomena. nih.govresearchgate.net

A multiscale model for calcium tartrate would typically combine:

Atomistic Simulations (MD, DFT) : To determine fundamental parameters like ion-ion and ion-solvent interaction potentials, and to understand nucleation mechanisms at the nanoscale.

Population Balance Modeling (PBM) : To describe the evolution of the crystal size distribution based on the kinetics of nucleation, growth, and agglomeration derived from lower-scale models or experimental data. nih.gov

Computational Fluid Dynamics (CFD) : To model the macroscopic environment of the crystallizer, including hydrodynamics, heat, and mass transfer.

By integrating these different models, researchers can simulate the entire crystallization process, from the initial formation of nuclei to the final crystal product characteristics. canterbury.ac.nzbri.co.nz This predictive capability is invaluable for optimizing industrial crystallization processes, such as preventing calcium tartrate precipitation in wine by modeling its behavior under different storage conditions and wine compositions. canterbury.ac.nzsemanticscholar.org Such an integrated experimental and modeling approach can accelerate process development and lead to more robust and reliable control strategies. researchgate.net

Q & A

Basic: What factors govern calcium tartrate crystallization kinetics in wine systems?

Calcium tartrate crystallization is influenced by:

- pH : Higher pH (≥3.5) increases tartrate ion availability, accelerating nucleation and growth .

- Calcium and tartaric acid concentrations : Supersaturation drives instability, with thresholds varying by matrix (e.g., wine vs. model solutions) .

- Temperature : Unlike potassium bitartrate, cooling (e.g., -4°C) minimally affects solubility, requiring alternative stabilization methods .

- Organic acids : Citric and malic acids inhibit crystallization by competing for calcium binding, with inhibitory potency ranked: citric > malic > lactic .

Methodological Insight : Use calcium precipitation tests with micronized seeding to predict instability. Measure ΔCa (pre- vs. post-seeding) to assess risk .

Advanced: How can kinetic modeling improve prediction of calcium tartrate precipitation?

Numerical models solve simultaneous equations accounting for:

- Ionic equilibria : Free calcium, tartrate species, and competing ligands (e.g., sulfate).

- Saturation index (SI) : SI > 1 indicates supersaturation, but nucleation energy barriers delay precipitation .

- Growth rate constants : Experimentally derived for wines (activation energy: 40–120 kJ/mol), influenced by alcohol content and ionic strength .